REACTION_CXSMILES
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[CH3:1][C:2]1[C:3]([CH:9]=[N:10]O)=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.[NH4+].[OH-].C([O-])(=O)C.[NH4+]>[Zn].CCO>[CH3:1][C:2]1[C:3]([CH2:9][NH2:10])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2,3.4|
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Name
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|
Quantity
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3.15 g
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Type
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reactant
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Smiles
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CC=1C(=NC=C(C1)C)C=NO
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Name
|
|
Quantity
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105 mL
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Type
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reactant
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Smiles
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[NH4+].[OH-]
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Name
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|
Quantity
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3.24 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[NH4+]
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Name
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|
Quantity
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8.24 g
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Type
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catalyst
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Smiles
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[Zn]
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 20 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to ambient temperature
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Type
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FILTRATION
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Details
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filtered through a celite pad
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Type
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CUSTOM
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Details
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to remove the zinc
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Type
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WASH
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Details
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The celite pad was thoroughly washed with methanol
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
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Type
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EXTRACTION
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Details
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the resulting aqueous mixture was extracted with CH2Cl2 (8×250 mL)
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Type
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EXTRACTION
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Details
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extracted further with CH2Cl2/i-PrOH, 95:5 (5×250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
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CUSTOM
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Details
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Purification by flash chromatography on silica gel (CH2Cl2/MeOH/NH4OH, 95:4:1)
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Reaction Time |
20 h |
Name
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|
Type
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product
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Smiles
|
CC=1C(=NC=C(C1)C)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |